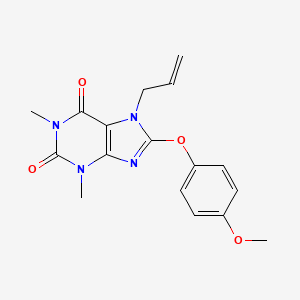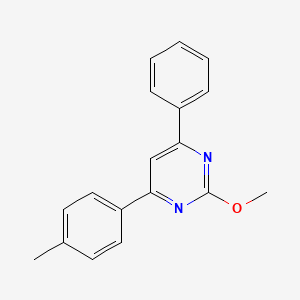
2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile, also known as ENB-003, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile works by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine and other neurotransmitters. By inhibiting MAO-B, 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile increases the levels of dopamine in the brain, which can have neuroprotective effects. 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating inflammation and glucose metabolism.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been shown to have a range of biochemical and physiological effects. In cancer research, 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In Alzheimer's and Parkinson's disease research, 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been shown to protect neurons from oxidative stress and prevent neuroinflammation. 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has also been shown to improve glucose metabolism and reduce inflammation in animal models of metabolic disorders.
実験室実験の利点と制限
One advantage of using 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile in lab experiments is its specificity for certain enzymes and receptors, which allows researchers to target specific pathways and mechanisms. However, 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile can be difficult to synthesize and may have limited solubility in certain solvents, which can make it challenging to work with in lab experiments.
将来の方向性
There are several future directions for research on 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile. One area of interest is its potential as a treatment for metabolic disorders, such as type 2 diabetes and obesity. 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been shown to improve glucose metabolism and reduce inflammation in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been shown to protect neurons from oxidative stress and prevent neuroinflammation in animal models of these diseases, and further research is needed to determine its potential as a neuroprotective agent. Additionally, research is needed to optimize the synthesis and formulation of 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile to improve its solubility and bioavailability.
合成法
2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile is synthesized by reacting 2-(1,3-benzodioxol-5-yl)-3-bromopropionic acid with 2-ethoxy-1-naphthaldehyde in the presence of a base. The resulting product is then converted to the nitrile through a reaction with sodium azide and triphenylphosphine.
科学的研究の応用
2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been studied for its potential to protect neurons from oxidative stress and prevent neuroinflammation.
特性
IUPAC Name |
(Z)-2-(1,3-benzodioxol-5-yl)-3-(2-ethoxynaphthalen-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-2-24-20-9-7-15-5-3-4-6-18(15)19(20)11-17(13-23)16-8-10-21-22(12-16)26-14-25-21/h3-12H,2,14H2,1H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOSGYAZTREENG-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(1,3-benzodioxol-5-yl)-3-(2-ethoxynaphthalen-1-yl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5779263.png)
methanone](/img/structure/B5779267.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5779268.png)

![N-ethyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5779296.png)
![dimethyl 2-[(ethylsulfonyl)amino]terephthalate](/img/structure/B5779304.png)

![5-phenyl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B5779314.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5779316.png)
